IgE-Binding Potency of Recombinant Bet v 1.0101 Versus Hypoallergenic Isoforms
Bet v 1.0101, the reference isoform, exhibits the highest IgE-binding activity among all naturally occurring variants. In a comparative study of nine Bet v 1 isoforms (a through l), Bet v 1a (equivalent to Bet v 1.0101) was classified as a 'high IgE-binding' isoform, whereas isoforms d, g, and l showed 'low/no IgE-binding activity' [1]. In a separate study, serum IgE binding to eight recombinant Bet v 1 variants adsorbed to solid phase was reduced to 6.6%-36.5% compared with Bet v 1.0101 (set as 100% reference) [2]. Conversely, inhibition of IgE binding to Bet v 1.0101 by these variants ranged from 62% to 83%, confirming that hypoallergenic variants retain partial but significantly reduced allergenic potency [2].
| Evidence Dimension | Serum IgE binding potency |
|---|---|
| Target Compound Data | Bet v 1.0101: 100% (reference) |
| Comparator Or Baseline | Eight rBet v 1 variants: 6.6% - 36.5% relative binding (solid-phase assay); 62% - 83% inhibition of Bet v 1.0101 binding (inhibition assay) |
| Quantified Difference | Reduction of 63.5% to 93.4% in direct binding; 17% to 38% residual IgE-binding capacity in inhibition format |
| Conditions | ELISA with sera from 20 birch pollen-allergic subjects; rBet v 1 variants adsorbed to solid phase vs. in solution |
Why This Matters
Selection of the correct isoform (high-IgE vs. hypoallergenic) is critical for diagnostic sensitivity, immunotherapy candidate design, and assay standardization.
- [1] Ferreira F, et al. Dissection of immunoglobulin E and T lymphocyte reactivity of isoforms of the major birch pollen allergen Bet v 1: potential use of hypoallergenic isoforms for immunotherapy. J Exp Med. 1996 Feb 1;183(2):599-609. View Source
- [2] Seutter von Loetzen C, et al. Quality and potency profile of eight recombinant isoallergens, largely mimicking total Bet v 1-specific IgE binding of birch pollen. Clin Exp Allergy. 2019 May;49(5):712-723. View Source
